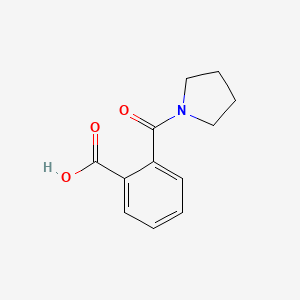

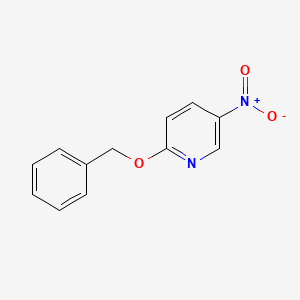

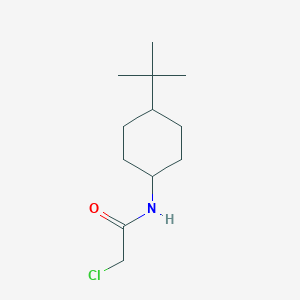

![molecular formula C8H13NO B1267877 1-Azabiciclo[3.3.1]nonan-4-ona CAS No. 61108-24-5](/img/structure/B1267877.png)

1-Azabiciclo[3.3.1]nonan-4-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-Azabicyclo[3.3.1]nonan-4-one often involves regio- and diastereoselective condensation reactions. For example, functionalized derivatives have been prepared through condensation of bis(silyloxy)ketene acetals with isoquinolinium salts, followed by regioselective and stereospecific iodolactonization (Ullah et al., 2005).

Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-one derivatives has been extensively studied using NMR techniques. These studies have established that such compounds typically exhibit a twin-chair conformation with equatorial orientation of substituents, regardless of the incorporation of linear or bulkier groups (Park et al., 2011).

Chemical Reactions and Properties

1-Azabicyclo[3.3.1]nonan-4-one and its derivatives undergo various chemical reactions, highlighting their versatile reactivity. For example, the synthesis of 2-acetyl-9-azabicyclo[4.2.1]nonan-3-one demonstrated a conformationally locked analogue of anatoxin-a, shedding light on the compound's chemical behavior (Brough et al., 1992).

Physical Properties Analysis

The physical properties of 1-Azabicyclo[3.3.1]nonan-4-one compounds, such as solubility, melting point, and crystalline structure, are often influenced by their molecular conformation. The conformational studies, supported by quantum mechanical calculations and X-ray crystallography, have provided insights into the preferred conformations in different states (Arias et al., 1994).

Aplicaciones Científicas De Investigación

Actividades Antibacterianas y Antifúngicas

Los derivados de 1-Azabiciclo[3.3.1]nonan-4-ona se han sintetizado y estudiado por sus actividades antibacterianas y antifúngicas . Estos compuestos han mostrado actividades significativas contra diversas cepas bacterianas y fúngicas .

Propiedades Anticancerígenas

Se ha encontrado que la porción bicíclica [3.3.1]nonano, que predomina en muchos productos naturales biológicamente activos, tiene posibles propiedades anticancerígenas . Muchos derivados de biciclo [3.3.1]nonano están siendo investigados para su uso como entidades anticancerígenas potentes .

Catálisis Asimétrica

Los derivados de biciclo [3.3.1]nonano son atractivos para los investigadores para su uso en catálisis asimétrica . Esta aplicación es importante en el campo de la química sintética, donde a menudo es necesaria la creación de moléculas quirales.

Receptores de Iones

Estos compuestos también han encontrado aplicaciones como receptores de iones . Los receptores de iones son moléculas que pueden unirse y transportar iones a través de las membranas celulares, jugando un papel crucial en los procesos biológicos.

Metalociclos

Los derivados de biciclo [3.3.1]nonano se han utilizado en la construcción de metalociclos . Los metalociclos son compuestos cíclicos que contienen un átomo metálico en el anillo. Tienen una amplia gama de aplicaciones en catálisis, ciencia de materiales y química medicinal.

Oxidación Aeróbica de Alcoholes

El 9-Azabiciclo [3.3.1]nonano N-óxido (ABNO) puede emplearse para la oxidación aeróbica de alcoholes . Esta es una alternativa más ecológica a los métodos de oxidación tradicionales, que a menudo requieren condiciones severas o reactivos tóxicos.

Propiedades Antitrombóticas y Antiinflamatorias

El esqueleto de diazabiciclo [3.3.1]nonan-9-ona está presente en los alcaloides de la lupina, y sus derivados poseen importantes actividades biológicas, incluidas las propiedades antitrombóticas y antiinflamatorias .

Propiedades Neurolépticas e Hipotensivas

Estos compuestos también exhiben propiedades neurolépticas e hipotensivas . Los neurolépticos se utilizan para controlar la psicosis, particularmente en la esquizofrenia y el trastorno bipolar, mientras que los agentes hipotensivos se utilizan para tratar la presión arterial alta .

Direcciones Futuras

Future research directions for 1-Azabicyclo[3.3.1]nonan-4-one include exploring its potential in the synthesis of biologically active compounds . For instance, a study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework, which can be extended with appropriate functionalities to synthesize many alkaloids .

Mecanismo De Acción

Target of Action

1-Azabicyclo[3.3.1]nonan-4-one is a complex organic compound that has been found to have significant biological activity .

Mode of Action

The exact mode of action of 1-Azabicyclo[33It’s known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it may interact with its targets by facilitating redox reactions.

Biochemical Pathways

The specific biochemical pathways affected by 1-Azabicyclo[33It’s known that similar structures are involved in various biological activities, suggesting that they may affect multiple pathways .

Result of Action

The molecular and cellular effects of 1-Azabicyclo[33Compounds with similar structures have been found to exhibit significant activities against bacterial and fungal strains , suggesting that 1-Azabicyclo[3.3.1]nonan-4-one may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33It’s known that the compound can catalyze oxidation reactions efficiently , suggesting that its activity may be influenced by the presence of specific reactants and conditions in its environment.

Propiedades

IUPAC Name |

1-azabicyclo[3.3.1]nonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFJJNGLNXXSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C1)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329159 | |

| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61108-24-5 | |

| Record name | 1-Azabicyclo[3.3.1]nonan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with muscarinic receptors and what are the downstream effects?

A1: The research by [] demonstrates that C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones, particularly those derived from 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, act as antagonists at human muscarinic receptors (M1-M5). While the exact binding mechanism isn't fully elucidated, the study suggests these compounds compete with acetylcholine, the endogenous agonist, for binding sites on these receptors. This competitive antagonism inhibits the downstream signaling cascades usually activated by acetylcholine binding.

Q2: Can you elaborate on the structure-activity relationship (SAR) findings for these compounds?

A2: The research by [] highlights the importance of both the 1-azabicyclo[3.3.1]nonan-4-one core and the C(8) substituent for potent muscarinic receptor antagonism. Specifically, the exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed significantly higher affinity for all five muscarinic receptor subtypes compared to compounds lacking either the bicyclic core or the specific C(8) substitution. This suggests that both structural elements are crucial for optimal interaction with the muscarinic receptors and contribute to the compound's overall antagonistic activity.

Q3: What analytical techniques were employed to characterize these compounds?

A3: The research by [] utilized Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, as a key tool for structural characterization. The researchers identified diagnostic ¹³C NMR signals that allowed them to determine the orientation (cis or trans) of the substituent at the C(8) position of the 1-azabicyclo[3.3.1]nonan-4-one derivatives. This highlights the importance of NMR spectroscopy in understanding the stereochemistry of these compounds, which is likely to be relevant to their biological activity and interactions with muscarinic receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

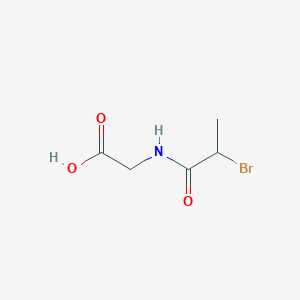

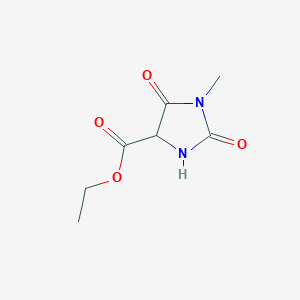

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

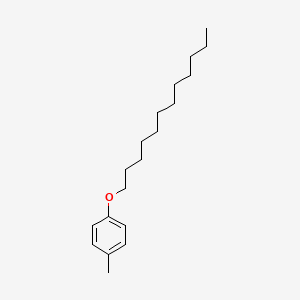

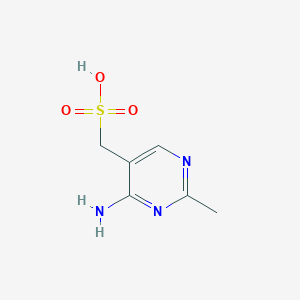

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

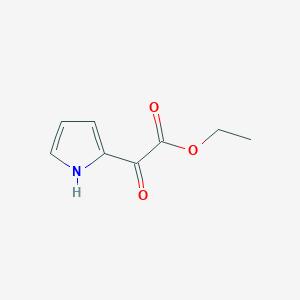

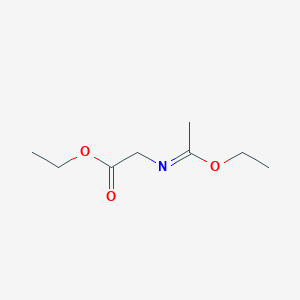

![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)

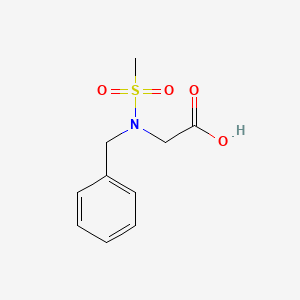

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)